molecular formula C23H15N3OS B2402135 N-(4-(4-cyanophenyl)thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 324758-58-9

N-(4-(4-cyanophenyl)thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B2402135
CAS No.: 324758-58-9
M. Wt: 381.45
InChI Key: QBNIYJCPKJBZKS-UHFFFAOYSA-N
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Description

“N-(4-(4-cyanophenyl)thiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide” is a compound with the molecular weight of 243.29 .


Synthesis Analysis

The synthesis of thiazole-containing compounds has been reported in various studies . These compounds have shown potent antifungal activities in vitro and in vivo . In particular, a compound with a similar structure, (2R,3R)-3-[4-(4-cyanophenyl)thiazol-2-yl]-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-2-butanol (12g; ER-30346), showed potent and well-balanced in vitro activities and potent in vivo efficacy .


Molecular Structure Analysis

The molecular structure of thiazole-containing compounds has been confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

The chemical reactions of thiazole-containing compounds have been studied in various researches . These compounds have shown potent antifungal activities in vitro and in vivo .


Physical and Chemical Properties Analysis

Its molecular weight is 243.29 .

Scientific Research Applications

Synthesis and Potential Applications

  • Synthetic Pathways and Derivatives : The compound N-(4-(4-cyanophenyl)thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide represents a class of chemically versatile molecules that have been the focus of various synthetic studies. These studies aim at exploring the compound's potential in creating derivatives with varied biological activities. For instance, the synthesis of 2-(aryl)-5-(arylidene)-4-thiazolidinone derivatives, which are related structurally, has shown potential analgesic and anti-inflammatory activities. Such synthetic endeavors provide a basis for the development of novel therapeutic agents based on the chemical backbone of this compound and its derivatives (Deep et al., 2012).

  • Antibacterial and Antiviral Applications : The structural motif of this compound serves as a precursor for the development of compounds with significant antibacterial and antiviral properties. For example, derivatives synthesized from related structures have demonstrated activity against various bacterial and viral pathogens, showcasing the potential of these compounds in addressing infectious diseases and contributing to the arsenal of antimicrobial and antiviral drugs (Ahmed, 2007).

  • Diuretic Activity : The structural framework of this compound and its analogs has been explored for potential diuretic activity. Research into biphenyl benzothiazole-2-carboxamide derivatives has identified compounds with promising diuretic effects, indicating the utility of this chemical scaffold in developing new treatments for conditions requiring diuresis (Yar & Ansari, 2009).

  • Anticancer Activity : Compounds bearing the this compound structure or its derivatives have been investigated for their anticancer properties. Novel thiazole-5-carboxamide derivatives, for instance, have shown anticancer activity against various cancer cell lines, underscoring the potential of these molecules in oncology and the development of new chemotherapeutic agents (Cai et al., 2016).

Properties

IUPAC Name

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-phenylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15N3OS/c24-14-16-6-8-19(9-7-16)21-15-28-23(25-21)26-22(27)20-12-10-18(11-13-20)17-4-2-1-3-5-17/h1-13,15H,(H,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBNIYJCPKJBZKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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